1-[(5-Ethylthiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
1-[(5-Ethylthiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features a thiophene ring substituted with an ethyl group and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Ethylthiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Substitution with Ethyl Group: The thiophene ring is then ethylated using ethyl halides under basic conditions.
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Coupling of Thiophene and Triazole Rings: The final step involves coupling the ethyl-substituted thiophene ring with the triazole ring using a suitable linker, such as a methylene group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Ethylthiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced to form dihydrotriazoles.
Substitution: The ethyl group on the thiophene ring can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Thiophene derivatives with various functional groups.
Scientific Research Applications
1-[(5-Ethylthiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for its use in organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Biology: It is studied for its role in enzyme inhibition and as a potential ligand for receptor binding studies.
Industry: The compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(5-Ethylthiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, altering their activity.
Pathways Involved: It may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in metabolic pathways. In receptor binding studies, it can act as an agonist or antagonist, modulating signal transduction pathways.
Comparison with Similar Compounds
1-[(5-Methylthiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine: Similar structure but with a methyl group instead of an ethyl group.
1-[(5-Propylthiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness: 1-[(5-Ethylthiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern, which can influence its electronic properties and biological activity. The ethyl group provides a balance between hydrophobicity and steric hindrance, making it a versatile compound for various applications.
Properties
Molecular Formula |
C9H12N4S |
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Molecular Weight |
208.29 g/mol |
IUPAC Name |
1-[(5-ethylthiophen-2-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H12N4S/c1-2-7-3-4-8(14-7)5-13-6-11-9(10)12-13/h3-4,6H,2,5H2,1H3,(H2,10,12) |
InChI Key |
YWMFGDVRHQRFPD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)CN2C=NC(=N2)N |
Origin of Product |
United States |
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